6-Bromoquinazoline-4-thiol
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Overview
Description
6-Bromoquinazoline-4-thiol is a biochemical used for proteomics research . It has a molecular formula of C8H5BrN2S and a molecular weight of 241.11 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H5BrN2S . Unfortunately, specific details about its molecular structure were not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, quinazoline derivatives are known to be involved in a variety of reactions. These include Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 241.11 . Unfortunately, specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Anticancer and Antimicrobial Applications
6-Bromoquinazoline-4-thiol derivatives have been investigated for their potential anticancer and antimicrobial activities. The synthesis of amino- and sulfanyl-3H-quinazolin-4-one derivatives, followed by biological screening, demonstrated significant anticancer activities against certain cell lines. In particular, some derivatives were found to exhibit considerable cytotoxicity against MCF-7 and HeLa cells, suggesting potential as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK). These compounds were found to bind well in the EGFR region, indicating their promise in cancer treatment (Mphahlele, Paumo, & Choong, 2017). Moreover, the antimicrobial potential of certain this compound derivatives has been highlighted in studies, where they showed high inhibitory effects on the growth of various fungi, indicating their use as antifungal agents (Xu et al., 2007).
2. Potential in Hypotension Treatment
Derivatives of this compound have also been synthesized and studied for their potential as hypotensive agents. Specific compounds in this category have been evaluated and shown to exhibit blood pressure-lowering activities, with some compounds achieving significant reductions in blood pressure. These findings highlight the potential therapeutic applications of these compounds in managing hypertension (Kumar, Tyagi, & Srivastava, 2003).
3. Anti-inflammatory Applications
Further research has been conducted on this compound derivatives for their anti-inflammatory and analgesic properties. Compounds synthesized for this purpose showed notable anti-inflammatory activities, with specific compounds demonstrating significant effects. These findings suggest the utility of these derivatives in developing new anti-inflammatory drugs, potentially offering alternative treatment options for various inflammatory conditions (Kumar, Rajput, & Bhati, 2007).
Safety and Hazards
The safety data sheet for 6-Bromoquinazoline-4-thiol suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Future Directions
While specific future directions for 6-Bromoquinazoline-4-thiol were not found, quinazoline derivatives have drawn attention in medicinal chemistry for the development of new drugs or drug candidates due to their pharmacological activities . This suggests potential future research directions in exploring the diverse possibilities of quinazoline derivatives against a variety of activities.
Mechanism of Action
Target of Action
This compound belongs to the quinazoline family, which has been associated with a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-convulsant effects . .
Mode of Action
Quinazoline derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 6-Bromoquinazoline-4-thiol are yet to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Quinazoline derivatives have been associated with various biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse pharmacological activities associated with quinazoline derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Properties
IUPAC Name |
6-bromo-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBLUMIPMANYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)N=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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